2-Chloro-9,10-diphenylanthracene
Overview
Description
2-Chloro-9,10-diphenylanthracene is a chlorinated derivative of 9,10-diphenylanthracene. It is a fluorescent dye commonly used in glow sticks to produce a blue-green glow . This compound is part of the anthracene family, which is known for its significant role in organic electronics and photophysical applications .
Preparation Methods
The synthesis of 2-Chloro-9,10-diphenylanthracene typically involves the chlorination of 9,10-diphenylanthracene. One common method includes the reaction of 9,10-diphenylanthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-9,10-diphenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chlorine with a methoxy group.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Photophysical Reactions: It can participate in photophysical processes such as fluorescence and phosphorescence, which are crucial for its applications in light-emitting devices.
Scientific Research Applications
2-Chloro-9,10-diphenylanthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its strong fluorescence properties.
Fluorescent Probes: Its fluorescence makes it useful as a probe in various biological and chemical assays.
Chemiluminescence: It acts as a sensitizer in chemiluminescence reactions, which are used in analytical chemistry for detecting various substances.
Photon Upconversion: It is used in triplet-triplet annihilation photon upconversion systems, which are studied for their potential in solar energy applications.
Mechanism of Action
The mechanism of action of 2-Chloro-9,10-diphenylanthracene in its applications is primarily based on its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. It can then release energy in the form of fluorescence or transfer energy to other molecules in upconversion processes. The molecular targets and pathways involved include the interaction with triplet states of other molecules in upconversion systems and the emission of photons in OLEDs .
Comparison with Similar Compounds
2-Chloro-9,10-diphenylanthracene is compared with other similar compounds such as:
9,10-Diphenylanthracene: This parent compound is also used in OLEDs and chemiluminescence but lacks the chlorine atom, which can affect its reactivity and photophysical properties.
9,10-Dimethylanthracene: Another derivative used in similar applications but with methyl groups instead of phenyl groups, affecting its fluorescence quantum yield.
2-Chloro-9,10-bis(phenylethynyl)anthracene: A derivative with additional phenylethynyl groups, used for different photophysical properties.
These comparisons highlight the unique properties of this compound, particularly its specific fluorescence characteristics and reactivity due to the chlorine substitution.
Properties
IUPAC Name |
2-chloro-9,10-diphenylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFIWDPKYXMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348214 | |
Record name | 2-Chloro-9,10-diphenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43217-28-3 | |
Record name | 2-Chloro-9,10-diphenylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43217-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-9,10-diphenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-9,10-DIPHENYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5BB2U3W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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